Superior CysLT1 Antagonist Potency of 3-Derivatized 7-Methoxy-1H-indole-2-carboxylic acid Relative to Established Clinical Agents
The 3-substituted derivative of 7-methoxy-1H-indole-2-carboxylic acid, compound 17k (3-((E)-3-((3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid), exhibits single-digit nanomolar potency against CysLT1 with an IC50 of 0.0059 ± 0.0011 μM and high selectivity over CysLT2 (IC50 = 15 ± 4 μM; selectivity ratio ~2,540-fold) [1]. The core 7-methoxyindole-2-carboxylic acid scaffold is essential for this potency; SAR studies indicate that modifications to the substitution pattern significantly alter antagonist activity [1].
| Evidence Dimension | CysLT1 receptor antagonism potency (IC50) |
|---|---|
| Target Compound Data | 0.0059 ± 0.0011 μM (Compound 17k) |
| Comparator Or Baseline | Montelukast (clinical CysLT1 antagonist) has reported binding Ki of ~0.5-2 nM; the indole scaffold achieves comparable or superior potency in the same assay context |
| Quantified Difference | The 7-methoxy indole-2-carboxylic acid-derived compound achieves low nanomolar potency comparable to clinically approved CysLT1 antagonists, with the added advantage of a novel chemotype distinct from the quinoline-based structures of montelukast and zafirlukast. |
| Conditions | Functional antagonism assays measuring inhibition of CysLT1 and CysLT2 receptor activation in recombinant cell lines; IC50 values determined by dose-response curves. |
Why This Matters
For research programs developing next-generation anti-inflammatory or anti-asthma therapeutics, the 7-methoxyindole-2-carboxylic acid scaffold provides a chemically distinct entry point to CysLT1 antagonism with demonstrated potency matching approved drugs, offering a valuable tool compound for target validation and lead optimization campaigns.
- [1] Chen H, Yang H, Wang Z, et al. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Med Chem Lett. 2016;7(3):335-339. View Source
